molecular formula C11H13N3OS B1491860 (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine CAS No. 2098112-40-2

(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine

Cat. No. B1491860
CAS RN: 2098112-40-2
M. Wt: 235.31 g/mol
InChI Key: KOSKTEBELJFABB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The compound is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Properties of Heterocyclic Compounds

  • Synthetic Pathways and Structural Analysis : Research on similar compounds focuses on synthesizing various heterocyclic compounds and analyzing their properties. For example, Demchenko et al. (2003) discussed the synthesis and properties of 1,3-diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides, showcasing the methodology for generating complex heterocycles and their structural determination using 1H NMR spectroscopy and X-ray diffraction Demchenko et al., 2003.

Biological Evaluation and Potential Applications

  • Bioactive Compound Development : The synthesis and evaluation of imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors by Shahrasbi et al. (2018) represent the potential therapeutic applications of similar compounds in drug development. These findings highlight the structure-activity relationships crucial for designing compounds with specific biological activities Shahrasbi et al., 2018.

  • Anticancer and Antibacterial Agents : Potikha and Brovarets (2020) proposed a new method for assembling imidazo[2,1-b][1,3]thiazole systems with potential anticancer properties. This research indicates the interest in developing novel heterocyclic compounds for therapeutic applications, especially in oncology Potikha & Brovarets, 2020.

  • Antimicrobial Activity : Novel heterocyclic compounds have been explored for their antimicrobial properties. Patil et al. (2015) synthesized and characterized novel derivatives with potential antibacterial activity, highlighting the utility of these compounds in addressing microbial resistance Patil et al., 2015.

properties

IUPAC Name

(6-thiophen-2-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-4-8-5-14-6-9(10-2-1-3-16-10)15-7-11(14)13-8/h1-3,5,9H,4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSKTEBELJFABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC(=CN21)CN)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 2
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 3
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 4
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 5
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine

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